molecular formula C14H14ClNO B3296980 4-(4-chlorophenoxy)Benzeneethanamine CAS No. 894356-22-0

4-(4-chlorophenoxy)Benzeneethanamine

Cat. No. B3296980
CAS RN: 894356-22-0
M. Wt: 247.72 g/mol
InChI Key: RTQVGGCQPXNNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)Benzeneethanamine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 4-(4-chlorophenoxy)Benzeneethanamine is C14H14ClNO . The molecular weight is 247.72 .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)Benzeneethanamine is not well defined . It is known that related compounds act in the central nervous system (CNS) rather than directly on skeletal muscle .

Safety and Hazards

4-(4-chlorophenoxy)Benzeneethanamine is intended for R&D use only . It is not intended for medicinal, household, or other uses . Safety data sheets should always be consulted when handling this compound .

properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVGGCQPXNNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenoxy)Benzeneethanamine

Synthesis routes and methods

Procedure details

{2-[4-(4-Chloro-phenoxy)-phenyl]ethyl}-carbamic acid tert-butyl ester (600 mg, 1.72 mmol, 1 eq) and TFA (658 μl) were dissolved in 50 ml of dry DCM under argon atmosphere. The mixture was stirred at room temperature for 60 hours. The solvent was evaporated, the resulting crude was dissolved in 10 ml of MeOH and was purified using 20 g SCX column. The free base was rinsed from the column using 1N NH3/ethanol solution. The solvent was evaporated and obtained was 2-[4-(4-chloro-phenoxy)-phenyl]-ethylamine (404 mg, yield=90.8%, purity=96%) in form of yellowish oil. MS: [M+H]+=248.21 1H NMR (300 MHz; CDCl3) 8/ppm 1.22 (s, 2H), 2.71 (t, J=6.62 Hz, 2H), 2.95 (t, J=6.62 Hz, 2H), 6.85-6.96 (m, 4H), 7.16 (d, J=7.60 Hz, 2H), 7.25 (d, J=7.60 Hz, 2H)
Name
{2-[4-(4-Chloro-phenoxy)-phenyl]ethyl}-carbamic acid tert-butyl ester
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
658 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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